An In-depth Technical Guide to Boc-Aminooxy-PEG3-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-Aminooxy-PEG3-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation. Its unique architecture, featuring a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a flexible polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
Boc-Aminooxy-PEG3-C2-NH2, also known by its IUPAC name tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)carbamate, is a PEG-based linker. The presence of the PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical factor in biological applications.[1][2][3] The terminal Boc-protected aminooxy and primary amine groups allow for sequential and controlled conjugation to different molecules of interest.
Chemical Structure
The chemical structure of Boc-Aminooxy-PEG3-C2-NH2 is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Aminooxy-PEG3-C2-NH2 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H28N2O6 | [1][3][4] |
| Molecular Weight | 308.37 g/mol | [4] |
| CAS Number | 1235514-18-7 | [5] |
| Purity | Typically ≥95% | [5] |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | -20°C, sealed from moisture and light | [3][4] |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Topological Polar Surface Area (TPSA) | 101.27 Ų | [4] |
| logP | 0.4512 | [4] |
Applications in Bioconjugation and PROTAC Synthesis
The heterobifunctional nature of Boc-Aminooxy-PEG3-C2-NH2 makes it an ideal linker for applications requiring the precise connection of two different molecular entities.[6] Its primary application is in the synthesis of PROTACs.[6][7][8]
PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. Boc-Aminooxy-PEG3-C2-NH2 serves as a versatile linker in PROTAC design.
The primary amine of the linker can be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand through standard amide bond formation. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal the aminooxy functionality. This aminooxy group can then be chemoselectively ligated to an aldehyde or ketone on the second ligand via the formation of a stable oxime bond.
Diagram 1: General workflow for the synthesis of a PROTAC molecule using Boc-Aminooxy-PEG3-C2-NH2.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Boc-Aminooxy-PEG3-C2-NH2.
Protocol 1: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the aminooxy functionality.
Materials:
-
Boc-Aminooxy-PEG3-C2-NH2 (or its coupled intermediate)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution (or a stoichiometric excess of 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
For neutralization (if required), dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.
Diagram 2: Experimental workflow for the Boc deprotection of the aminooxy group.
Protocol 2: Oxime Ligation
This protocol outlines the chemoselective reaction between the deprotected aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][9][10]
Materials:
-
Deprotected aminooxy-PEG compound
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., phosphate buffer, pH 4.5-7.5)
-
Aniline or p-phenylenediamine (optional, as catalyst)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.[9]
-
Prepare a stock solution of the deprotected aminooxy-PEG compound (e.g., 100 mM in anhydrous DMF or DMSO).
-
If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[9]
-
-
Ligation Reaction:
-
In a reaction vial, add the solution of your carbonyl-containing molecule.
-
Add the aminooxy-PEG stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy compound is often used to drive the reaction to completion.[9]
-
If using a catalyst, add the aniline stock solution to achieve a final concentration between 10 mM and 100 mM.[9]
-
The final concentration of the organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to maintain the stability of biomolecules, if applicable.[9]
-
Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[9]
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
-
Diagram 3: Logical relationship of components in an oxime ligation reaction.
Characterization and Quality Control
The purity and identity of Boc-Aminooxy-PEG3-C2-NH2 and its subsequent conjugates should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5-3.8 ppm), and the ethylenediamine moiety. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the expected mass of the molecule ([M+H]⁺ or [M+Na]⁺). |
| HPLC | A single major peak indicating high purity, typically >95%. |
Conclusion
Boc-Aminooxy-PEG3-C2-NH2 is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual reactivity enable the streamlined synthesis of complex molecules like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in various bioconjugation strategies. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such precisely engineered linkers will undoubtedly expand.
References
- 1. Aminooxy-PEG3-C2-Boc | Benchchem [benchchem.com]
- 2. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminooxy-PEG3-NH-Boc,Aminooxy-PEG3-C2-NH-Boc-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. chemscene.com [chemscene.com]
- 5. Boc-Aminooxy-PEG3-C2-NH2 | 1235514-18-7 [sigmaaldrich.com]
- 6. Boc-Aminooxy-PEG3-C2-NH2 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
